molecular formula C14H20N2O2 B263748 3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether

3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether

Cat. No. B263748
M. Wt: 248.32 g/mol
InChI Key: PPVBBMXGSGULIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether, also known as EPC-ME, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. 3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to inhibit the activity of collagenase, an enzyme involved in tissue remodeling. 3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, its solubility in aqueous solutions can be a limitation, as it may require the use of organic solvents for certain experiments. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether.

Future Directions

There are many potential future directions for research on 3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether. One area of interest is its potential as a therapeutic agent for fibrotic diseases, such as pulmonary fibrosis. Another area of interest is its potential as a chemopreventive agent, which could be used to prevent the development of cancer in high-risk populations. Further studies are also needed to fully understand the mechanism of action of 3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether and its potential interactions with other drugs.

Synthesis Methods

3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether can be synthesized using a variety of methods, including the reaction of 4-(chloromethyl)phenyl ethyl ether with 1-ethylpiperazine in the presence of a base, such as potassium carbonate. Other methods involve the use of palladium-catalyzed coupling reactions or copper-mediated cross-coupling reactions.

Scientific Research Applications

3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether has been studied extensively for its potential applications in drug discovery and development. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether has been investigated for its potential as an anti-inflammatory and anti-fibrotic agent.

properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C14H20N2O2/c1-3-15-7-9-16(10-8-15)14(17)12-5-4-6-13(11-12)18-2/h4-6,11H,3,7-10H2,1-2H3

InChI Key

PPVBBMXGSGULIH-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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